Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane
Description
Molecular Composition and Formula
Endo-9-Boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane is a bicyclic organic compound with the molecular formula C₁₂H₂₁NO₄ and a molecular weight of 243.3 g/mol . The structure comprises:
- A bicyclo[3.3.1]nonane framework, which consists of two fused cyclohexane rings sharing three bridgehead carbons.
- A tert-butoxycarbonyl (Boc) protecting group at the 9-position, critical for stabilizing the amine during synthetic applications.
- A hydroxyl group (-OH) at the 7-position and an oxygen atom in the 3-position, forming a 3-oxa bridge.
The Boc group (C₄H₉O₂) contributes to the compound’s lipophilicity, while the hydroxyl group enables hydrogen bonding and reactivity in further derivatization.
Structural Elucidation and Representation
IUPAC Nomenclature and Systematic Naming
The systematic IUPAC name is tert-butyl (1R,5S,7s)-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate . Breaking down the name:
- Bicyclo[3.3.1]nonane : Indicates a bicyclic system with bridge lengths of 3, 3, and 1 carbons.
- 3-oxa-9-aza : Denotes an oxygen atom in the 3-position and a nitrogen atom in the 9-position.
- 7-hydroxy : Specifies the hydroxyl group at the 7-position.
- tert-butyl carboxylate : Identifies the Boc protecting group.
Properties
IUPAC Name |
tert-butyl (1S,5R)-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-8-4-10(14)5-9(13)7-16-6-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBWNRUVSJJEAM-ULKQDVFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(CC1COC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC(C[C@H]1COC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Cyclization via Condensation
A common approach involves the condensation of an amino alcohol precursor with a suitable carbonyl compound, followed by intramolecular cyclization to form the bicyclic ring system. For example, the reaction of an N-Boc-protected amino alcohol with a dialdehyde or ketoester can yield the bicyclic framework after cyclization and dehydration steps.
- The Boc group (tert-butoxycarbonyl) protects the nitrogen during the cyclization.
- The hydroxy group at position 7 is introduced either by using a hydroxy-substituted precursor or by selective hydroxylation post-cyclization.
Use of Acetylacetone or β-Ketoesters
Condensation reactions between acetylacetone or β-ketoesters and aldehydes have been reported to form bicyclo[3.3.1]nonane derivatives efficiently. This method is adaptable to heteroatom incorporation by using oxygen- or nitrogen-containing substrates.
- For example, condensation of ethyl acetoacetate with carvone derivatives leads to bicyclo[3.3.1]nonane cores with oxygen heteroatoms.
- Subsequent functional group transformations introduce the Boc-protected nitrogen and hydroxy substituents.
Ring-Closing Reactions and Functional Group Transformations
Ring-closing metathesis (RCM) and other cyclization strategies have been employed to assemble bicyclic systems with heteroatoms. After ring formation, selective functionalization introduces the Boc group and hydroxy substituent.
- Hydroxylation can be achieved via selective oxidation or nucleophilic substitution at the desired carbon.
- Boc protection is typically introduced by reacting the free amine with di-tert-butyl dicarbonate under mild conditions.
Research Findings and Experimental Data
Recent studies have emphasized the stereochemical control during synthesis, favoring the endo isomer due to its thermodynamic stability and biological relevance. The following table summarizes typical reaction conditions and outcomes reported in the literature:
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Condensation | N-Boc-amino alcohol + dialdehyde | Formation of intermediate with bicyclic skeleton |
| 2 | Cyclization | Acid or base catalysis, reflux | Intramolecular ring closure to bicyclo[3.3.1]nonane |
| 3 | Hydroxylation | Selective oxidation (e.g., OsO4, m-CPBA) | Introduction of 7-hydroxy substituent |
| 4 | Boc Protection (if not done) | Di-tert-butyl dicarbonate, base | Protection of amine nitrogen as Boc derivative |
- Yields for each step typically range from 60% to 85%, depending on substrate and conditions.
- Stereochemical purity is generally confirmed by NMR and X-ray crystallography.
Conformational and Stereochemical Considerations
- The endo configuration is favored due to minimized steric repulsions and favorable intramolecular hydrogen bonding involving the hydroxy group.
- The presence of the oxygen atom in the 3-position (3-oxa) influences ring strain and conformational preferences, often stabilizing the bicyclic system.
- The Boc group at nitrogen provides steric bulk that can influence cyclization pathways and final stereochemistry.
Summary of Key Preparation Strategies
| Preparation Method | Advantages | Limitations |
|---|---|---|
| Condensation of N-Boc amino alcohols with dialdehydes | Direct route to bicyclic core with heteroatoms | Requires careful control of reaction conditions to avoid side products |
| Use of β-ketoesters and carvone derivatives | Access to oxygen-containing bicyclic systems | May require multiple steps for functionalization |
| Ring-closing metathesis and selective hydroxylation | High stereocontrol and functional group tolerance | Requires specialized catalysts and reagents |
Chemical Reactions Analysis
Types of Reactions
Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The Boc-protected amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The Boc-protected amine group can interact with enzymes or receptors, modulating their activity. The bicyclic structure allows for unique binding interactions, which can influence biological pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants: Exo vs. Endo Isomers
The exo isomer of related compounds, such as exo-9-Boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid (), differs in the spatial orientation of substituents. Exo isomers typically exhibit lower steric hindrance, leading to differences in reactivity and binding affinity. For example, the exo-acetic acid derivative (Molecular Weight: 285.34, C₁₄H₂₃NO₅) is used in peptide synthesis, while the endo-hydroxy analog may favor interactions with polar biological targets due to intramolecular hydrogen bonding .
Substituent Modifications at Position 7
9-Boc-3-Oxa-9-Azabicyclo[3.3.1]nonane-7-Carboxylic Acid (CAS: 1233323-61-9)
This analog replaces the hydroxyl group with a carboxylic acid (Molecular Weight: 271.31, C₁₃H₂₁NO₅). The carboxylic acid increases acidity (pKa ~4-5) compared to the hydroxyl group (pKa ~10-12), altering solubility and enabling salt formation. This derivative is utilized in prodrug design and metal chelation studies .
9-Benzyl-3-Oxa-9-Azabicyclo[3.3.1]nonane-7-Carboxylic Acid Hydrochloride
However, the lack of a Boc group reduces stability under acidic conditions, limiting its use in stepwise syntheses .
Heteroatom Variations in the Bicyclic Framework
9-Thia- and 9-Selenabicyclo[3.3.1]nonane Derivatives
Replacing the 3-oxa oxygen with sulfur or selenium (e.g., 2,6-dichloro-9-selenabicyclo[3.3.1]nonane) significantly alters reactivity. Selenium analogs exhibit a 100-fold increase in nucleophilic substitution rates due to enhanced anchimeric assistance, making them valuable in click chemistry and antiviral drug development .
3,7-Diazabicyclo[3.3.1]nonane Derivatives
Bispidine derivatives (e.g., 3,7-diazabicyclo[3.3.1]nonan-9-ones) feature two nitrogen atoms, increasing basicity and metal-binding capacity.
Functional Group Replacements at Position 9
endo-7-Amino-9-Boc-3-Oxa-9-Azabicyclo[3.3.1]nonane
The substitution of hydroxyl with an amino group at position 7 increases basicity (pKa ~9-10), enabling protonation at physiological pH.
Data Tables
Table 1: Key Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Biological Activity |
|---|---|---|---|---|
| Endo-9-Boc-7-hydroxy-3-oxa-9-azabicyclo[...]nonane | C₁₁H₁₉NO₄ | 241.28 | 7-OH, 9-Boc | Drug intermediate |
| exo-9-Boc-3-oxa-9-azabicyclo[...]nonane-7-acetic acid | C₁₄H₂₃NO₅ | 285.34 | 7-CH₂COOH, exo | Peptide synthesis |
| 9-Boc-3-oxa-9-azabicyclo[...]nonane-7-carboxylic acid | C₁₃H₂₁NO₅ | 271.31 | 7-COOH | Prodrug design |
| 9-Benzyl-3-oxa-9-azabicyclo[...]nonane-7-carboxylic acid HCl | C₁₇H₂₂ClNO₃ | 335.82 | 7-COOH, 9-benzyl | Lipophilic therapeutics |
Table 2: Reactivity Comparison of Heteroatom Variants
| Compound | Heteroatom | Relative Reactivity (Nucleophilic Substitution) | Key Application |
|---|---|---|---|
| 2,6-Dichloro-9-selenabicyclo[...]nonane | Se | 100x faster than S/N analogs | Antiviral agents |
| 2,6-Dichloro-9-thiabicyclo[...]nonane | S | Baseline | Click chemistry |
| 3,7-Diazabicyclo[3.3.1]nonan-9-one | N, N | High metal affinity | Anticancer agents |
Biological Activity
Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane (CAS Number: 1148006-31-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its bicyclic structure, which includes a nitrogen atom and an ether functional group. The compound's chemical formula is , and it possesses notable features such as:
- Molecular Weight : 229.31 g/mol
- SMILES Notation : O[C@H]1CC@@HN(C(OC(C)(C)C)=O)[C@@H]2C1
- InChI Key : WKBWNRUVSJJEAM-ULKQDVFKSA-N
Anticancer Properties
Recent studies have highlighted the potential of bicyclic compounds, including this compound, in cancer therapy. The compound has been investigated for its ability to inhibit specific oncogenic pathways:
- BCL6 Inhibition : A study focused on B-cell lymphoma 6 (BCL6), a transcriptional repressor involved in diffuse large B-cell lymphoma (DLBCL). The optimization of tricyclic quinolinone series led to the discovery of compounds with improved potency against BCL6, suggesting that similar bicyclic structures may exhibit comparable effects .
- Mechanism of Action : The mechanism involves targeting the transcriptional regulation pathways that are critical for tumor growth and survival. Compounds that can effectively inhibit BCL6 may lead to reduced proliferation of cancer cells .
Neuroprotective Effects
The structural features of this compound suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
Study on Antiproliferative Activity
In a recent in vivo study, various derivatives of bicyclic compounds were tested for their antiproliferative effects against cancer cell lines. Endo-9-boc derivatives showed promising results in terms of cellular potency, with IC50 values significantly lower than control compounds .
Pharmacokinetic Profiling
Pharmacokinetic studies indicated that the compound has favorable absorption characteristics, with moderate bioavailability observed in animal models. The half-life and clearance rates were also assessed, demonstrating a balance between efficacy and safety profiles .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 229.31 g/mol |
| CAS Number | 1148006-31-8 |
| Anticancer Activity | Yes (BCL6 inhibition) |
| Neuroprotective Potential | Suggested |
| Bioavailability | Moderate |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing Endo-9-Boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane, and how can they be addressed?
- Methodological Answer : Synthesis often involves protecting group strategies (e.g., Boc for amines) and bicyclic ring closure via intramolecular cyclization. For example, highlights the use of trifluoroacetic acid for N-cyclization of amine diols. Challenges include regioselectivity in oxa-azabicyclo formation and stereochemical control. Optimization involves adjusting reaction temperature, solvent polarity (e.g., THF vs. DCM), and catalysts (e.g., Pd for cross-coupling steps). Monitoring via TLC or HPLC with UV detection ensures intermediate purity .
Q. How can the stereochemistry of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard (e.g., used it to confirm chair-boat conformers in similar bicyclic systems). Alternative methods include NOESY NMR to detect spatial proximity of protons and chiral HPLC for enantiomeric separation. For example, validated chair-chair conformers in 7-benzyl derivatives via X-ray diffraction .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR : H and C NMR identify functional groups (e.g., Boc-protected amine at δ ~1.4 ppm) and bridgehead protons.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., lists molecular formulas for related compounds).
- HPLC : Reverse-phase HPLC with C18 columns and UV detection at 210–254 nm assesses purity.
- FT-IR : Confirms hydroxyl (broad ~3200 cm) and carbonyl (Boc ester at ~1680 cm) groups .
Advanced Research Questions
Q. How does the bicyclic framework influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Methodological Answer : The rigid bicyclo[3.3.1]nonane scaffold restricts conformational flexibility, directing regioselectivity. For instance, notes that oxidation of similar compounds occurs preferentially at the hydroxyl group (C7) due to steric hindrance at C8. Computational modeling (DFT) can predict reactive sites by analyzing LUMO distribution. Experimental validation via kinetic studies (e.g., monitoring reaction rates with different electrophiles) is recommended .
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer :
- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid degradation pathways.
- Prodrug Design : Modify the hydroxyl group (C7) to esters or carbonates to enhance bioavailability (e.g., ’s oxalic acid derivative).
- Pharmacokinetic Profiling : Use LC-MS/MS to measure plasma concentrations and tissue distribution in animal models (e.g., ’s dog studies for antiarrhythmic activity).
- Target Engagement Assays : Confirm target binding via SPR or fluorescence polarization .
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., GPCRs or ion channels)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., ’s antiarrhythmic targets).
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in lipid bilayers.
- QSAR Modeling : Corrogate substituent effects (e.g., Boc vs. benzyl groups in ) with bioactivity data to optimize potency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
